molecular formula C13H19FN2 B189813 [1-(4-Fluorobenzyl)piperidin-4-yl]methylamine CAS No. 174561-02-5

[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine

Cat. No.: B189813
CAS No.: 174561-02-5
M. Wt: 222.3 g/mol
InChI Key: AHUXENJTFOMIKS-UHFFFAOYSA-N
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Description

[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine: is an organic compound with the molecular formula C13H19FN2 and a molecular weight of 222.31 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorobenzyl group attached to the piperidine ring

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Fluorobenzyl)piperidin-4-yl]methylamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is used in the development of probes and assays to investigate biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders, pain management, and other medical conditions .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of advanced materials and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of [1-(4-Fluorobenzyl)piperidin-4-yl]methylamine may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Mechanism of Action

The mechanism of action of [1-(4-Fluorobenzyl)piperidin-4-yl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound .

Comparison with Similar Compounds

    [1-(4-Chlorobenzyl)piperidin-4-yl]methylamine: Similar structure but with a chlorine atom instead of fluorine.

    [1-(4-Methylbenzyl)piperidin-4-yl]methylamine: Similar structure with a methyl group instead of fluorine.

    [1-(4-Bromobenzyl)piperidin-4-yl]methylamine: Similar structure with a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in [1-(4-Fluorobenzyl)piperidin-4-yl]methylamine imparts unique electronic properties, such as increased electronegativity and stability, compared to its analogs. This makes it particularly valuable in the design of pharmaceuticals and other specialized applications .

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUXENJTFOMIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409426
Record name [1-(4-fluorobenzyl)piperidin-4-yl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174561-02-5
Record name [1-(4-fluorobenzyl)piperidin-4-yl]methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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